molecular formula C12H22O2 B2708716 Ethyl 3-cyclohexyl-2-methylpropanoate CAS No. 154874-36-9

Ethyl 3-cyclohexyl-2-methylpropanoate

Cat. No. B2708716
CAS RN: 154874-36-9
M. Wt: 198.306
InChI Key: PNTXMLPUPBGDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-cyclohexyl-2-methylpropanoate is a chemical compound with the molecular weight of 198.31 . It is a liquid at room temperature . The IUPAC name for this compound is ethyl 3-cyclohexyl-2-methylpropanoate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-cyclohexyl-2-methylpropanoate consists of a cyclohexane ring attached to a 2-methylpropanoate ester group . The InChI code for this compound is 1S/C12H22O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h10-11H,3-9H2,1-2H3 .


Chemical Reactions Analysis

Esters, including Ethyl 3-cyclohexyl-2-methylpropanoate, can undergo a variety of reactions. One such reaction is the Claisen Condensation, where esters with alpha hydrogens can form a new carbon-carbon bond .


Physical And Chemical Properties Analysis

Ethyl 3-cyclohexyl-2-methylpropanoate is a liquid at room temperature . Its molecular weight is 198.31 .

Scientific Research Applications

Enantioselective Synthesis

Ethyl 3-cyclohexyl-2-methylpropanoate has been utilized in the enantioselective synthesis of complex organic compounds. For instance, it was used as a starting material for the synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, a compound with potential pharmaceutical applications, through a process involving Sharpless asymmetric dihydroxylation (Alonso, Santacana, Rafecas, & Riera, 2005).

Synthesis of Psychotropic Compounds

Ethyl 3-cyclohexyl-2-methylpropanoate also plays a role in the synthesis of psychotropic substances. It has been employed in creating compounds like ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a precursor for synthesizing various benzo[h]quinazolines, which are a class of compounds with potential psychotropic activity (Grigoryan et al., 2011).

Flavor and Aroma Studies

In the field of food chemistry, studies have identified compounds related to ethyl 3-cyclohexyl-2-methylpropanoate as significant contributors to flavor and aroma. For example, research on volatile compounds in peanuts identified related esters as key contributors to certain off-flavors (Greene, Sanders, & Drake, 2008).

Potential Bioactivity

Ethyl 3-cyclohexyl-2-methylpropanoate derivatives have been explored for their potential bioactivity. For instance, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was synthesized and analyzed for its potential as an analgesic and antidyslipidemic agent (Navarrete-Vázquez et al., 2011).

Lipase-Catalyzed Reactions

This compound has also been used in the study of lipase-catalyzed reactions, particularly in the resolution of secondary alcohols. Such research is crucial in understanding enzymatic processes and developing efficient synthesis methods for chiral compounds (Frykman, Öhrner, Norin, & Hult, 1993).

Safety and Hazards

The safety information available indicates that Ethyl 3-cyclohexyl-2-methylpropanoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 3-cyclohexyl-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTXMLPUPBGDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyclohexyl-2-methylpropanoate

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